Cafestol (C20H28O3) is a diterpene naturally occurring in the bean of the Coffea plant, primarily in the unsaponifiable lipid fraction of green coffee beans. [] It is found in both Arabica and Robusta coffee beans, with higher concentrations typically found in Robusta beans. [, ] Cafestol exists primarily in an esterified form with fatty acids, with palmitic acid being the most common. [, ] This diterpene is released during the coffee brewing process, with concentrations varying greatly depending on the brewing method. Unfiltered coffee brewing methods, such as Scandinavian boiled coffee, French press, and Turkish coffee, yield the highest cafestol levels in the final beverage. [, ] In contrast, filtered coffee preparations contain minimal to no cafestol. [, , ]
Cafestol has garnered significant attention in scientific research due to its wide range of biological activities, including effects on lipid metabolism, anti-inflammatory properties, and potential anticancer activity. [, , , ] While its cholesterol-raising effects have been extensively studied, cafestol also exhibits potentially beneficial properties, making it a compound of interest for further scientific exploration.
Cafestol is a lipophilic diterpene with a molecular weight of 316.44 g/mol. [] It is soluble in organic solvents like diethyl ether and methanol but exhibits limited solubility in water. [, ] Cafestol's melting point is reported to be around 124-126 °C. [] Further research is needed to fully characterize its physicochemical properties, such as boiling point, pKa, and logP values.
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